molecular formula C16H19Cl2N B2440839 4-(Adamantan-1-yl)-2,6-dichloroaniline CAS No. 85911-38-2

4-(Adamantan-1-yl)-2,6-dichloroaniline

Cat. No.: B2440839
CAS No.: 85911-38-2
M. Wt: 296.24
InChI Key: BNXOMMYBHYQEAX-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-2,6-dichloroaniline is an organic compound that features an adamantane moiety attached to a dichloroaniline structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while dichloroaniline is a derivative of aniline with two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline typically involves the reaction of adamantane derivatives with dichloroaniline under specific conditions. One common method includes the nucleophilic substitution reaction where adamantane is functionalized with a suitable leaving group, such as a halide, and then reacted with 2,6-dichloroaniline in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-2,6-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution of chlorine atoms can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-2,6-dichloroaniline and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit viral replication by targeting viral enzymes or proteins. The adamantane moiety provides steric hindrance, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-1-yl)-2,6-dichloroaniline is unique due to the presence of both the adamantane and dichloroaniline moieties, which confer distinct chemical and biological properties. Its structural rigidity and potential for diverse chemical modifications make it a valuable compound for various applications .

Properties

IUPAC Name

4-(1-adamantyl)-2,6-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOMMYBHYQEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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